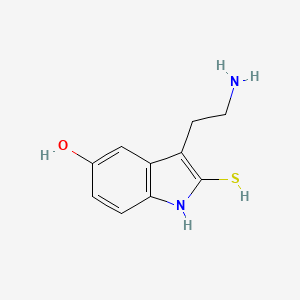
3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical research This compound features an indole ring, which is a fused benzene and pyrrole ring, with an aminoethyl group and a sulfanyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethylamine) reacts with the indole derivative.
Addition of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol (e.g., thiourea) reacts with the indole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, where the indole ring or other functional groups are reduced.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the aminoethyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
Tryptamine: An indole derivative with a similar structure, known for its role as a neurotransmitter and its psychoactive properties.
Serotonin: Another indole derivative, which is a key neurotransmitter in the brain.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-2-sulfanyl-1H-indol-5-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential biological activities not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
61238-32-2 |
|---|---|
分子式 |
C10H12N2OS |
分子量 |
208.28 g/mol |
IUPAC名 |
3-(2-aminoethyl)-2-sulfanyl-1H-indol-5-ol |
InChI |
InChI=1S/C10H12N2OS/c11-4-3-7-8-5-6(13)1-2-9(8)12-10(7)14/h1-2,5,12-14H,3-4,11H2 |
InChIキー |
AHUBVAFFZKONDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=C(N2)S)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)

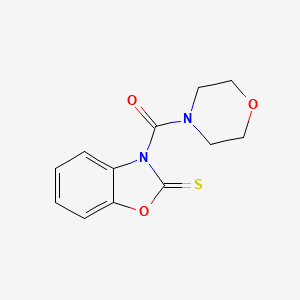
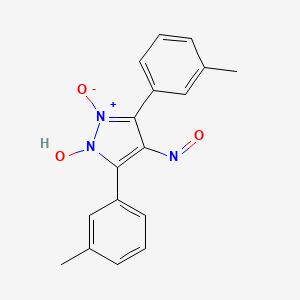
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)

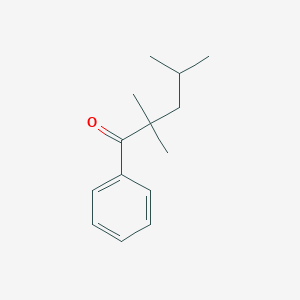
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)

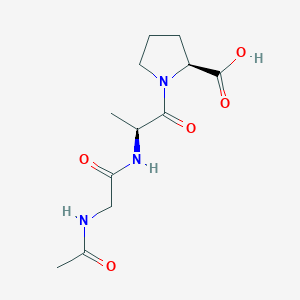
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)


